Norbolethone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

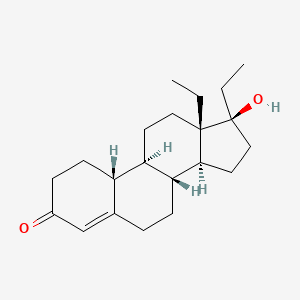

Norbolethona, también conocida como 17α-Etil-18-metil-19-nortestosterona, es un esteroide anabólico-androgénico (AAS) sintético y de administración oral. Fue desarrollado por primera vez en 1966 por Wyeth Laboratories y se investigó su uso como agente para estimular el aumento de peso y para el tratamiento de la baja estatura. Nunca se comercializó debido a las preocupaciones sobre su posible toxicidad . Norbolethona ganó notoriedad a principios de la década de 2000 cuando se detectó en muestras de orina de atletas, lo que llevó a su inclusión en la lista de sustancias prohibidas de la Agencia Mundial Antidopaje .

Métodos De Preparación

La síntesis de Norbolethona comienza con Norgestrel, que se somete a hidrogenación catalítica por níquel para producir Norbolethona . Las condiciones de reacción y los pasos específicos involucrados en la síntesis no están ampliamente documentados en fuentes públicas, probablemente debido al estado del compuesto como un esteroide de diseño y su asociación con escándalos de dopaje.

Análisis De Reacciones Químicas

Norbolethona, como otros esteroides anabólicos, puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción típicamente involucra la introducción de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan comúnmente.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro. Las reacciones de halogenación, por ejemplo, pueden introducir átomos de halógeno en la estructura esteroidea.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Norbolethone, a synthetic anabolic steroid, has various applications across scientific research, including chemistry, biology, medicine, and industry. First synthesized in 1966, it was initially investigated for its potential to promote weight gain and treat short stature .

Scientific Research Applications

Chemistry

this compound serves as a model compound in chemistry for studying the structure-activity relationships of anabolic steroids.

Biology

Research has explored the effects of this compound on muscle growth and body composition, particularly in animal models like castrated pigs . Studies on castrated pigs showed that this compound significantly improved the percentage of lean muscle and the eye muscle area, though it decreased the length of the pigs .

Medicine

Although never marketed, this compound was initially studied for its capacity to promote weight gain and treat short stature . In the 1960s, it was administered to humans in efficacy studies related to underweight conditions and short stature .

Industry

The detection of this compound in doping control has led to advancements in analytical techniques for identifying designer steroids in athletes’ samples. It has been credited as the first designer androgen, with its chemical signature identified in 2002 .

Case Studies and Research Findings

Animal Studies

A study involving castrated male Large White pigs examined the effects of this compound on growth and body composition with varying protein levels in their diets . The study found a significant interaction between steroid and dietary protein level on growth rate and food conversion efficiency. On a low protein diet, steroid treatment improved growth rate and efficiency, while with high protein intake, the steroid significantly depressed growth. Overall, there was a significant difference in the rate of growth in favor of the animals not receiving the steroid .

Human Studies

During the 1960s, this compound was administered to humans in studies focusing on short stature and underweight conditions . Research also explored administering this compound to children deemed underweight to induce weight gain .

Doping and Detection

Mecanismo De Acción

Norbolethona ejerce sus efectos al unirse a los receptores de andrógenos en varios tejidos, incluidos el músculo, el hueso y el sistema nervioso central. Esta unión activa el receptor de andrógenos, lo que lleva a cambios en la expresión genética que promueven efectos anabólicos como el aumento de la masa muscular y la fuerza. Las vías moleculares involucradas incluyen la modulación de la síntesis de proteínas y la inhibición de la degradación de proteínas .

Comparación Con Compuestos Similares

Norbolethona es estructuralmente similar a otros esteroides anabólicos, como:

Tetrahidrogestrinona (THG): Conocida como “The Clear”, THG es un esteroide de diseño más potente que reemplazó a Norbolethona en las formulaciones de dopaje.

Gestrinona: Otro esteroide sintético con propiedades anabólicas similares.

Levonorgestrel: Una progestina utilizada en anticonceptivos orales, estructuralmente relacionada con Norbolethona.

La singularidad de Norbolethona radica en su importancia histórica como uno de los primeros esteroides de diseño detectados en muestras de orina de atletas, lo que llevó a su papel en el desarrollo de las regulaciones antidopaje .

Actividad Biológica

Norbolethone, a synthetic anabolic steroid, is chemically classified as a 19-nor anabolic steroid (13-ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-3-one). First synthesized in 1966, it was investigated for potential therapeutic applications in treating short stature and underweight conditions. However, it was never marketed due to various concerns, including its safety profile and efficacy .

Anabolic and Androgenic Properties

This compound exhibits a unique profile of biological activity characterized by strong anabolic effects with weaker androgenic properties. This steroid has been shown to possess low estrogenic activity and does not aromatize, making it distinct from many other anabolic steroids that can convert to estrogens in the body .

Table 1: Comparative Biological Activity of this compound

| Property | This compound | Desoxymethyltestosterone | Testosterone |

|---|---|---|---|

| Anabolic Activity | High | Moderate | High |

| Androgenic Activity | Low | High | High |

| Estrogenic Activity | Very Low | Moderate | Moderate |

| Progestational Activity | Moderate | Low | Low |

This compound's mechanism involves binding to androgen receptors (AR), although its affinity is lower compared to more potent androgens like testosterone. Studies have indicated that this compound does not significantly activate the AR in the same way as testosterone, which contributes to its reduced androgenic effects .

Protective Effects Against Toxicity

A notable study conducted in 1979 explored the protective effects of this compound against parathion toxicity in male rats. The study revealed that rats pre-treated with this compound exhibited significantly reduced symptoms of cholinergic poisoning, such as tremors and mortality rates, compared to control groups. Specifically, the LD50 (lethal dose for 50% of subjects) was found to be 60% higher in this compound-treated rats .

Table 2: Effects of this compound on Parathion Toxicity

| Treatment Group | Parathion Dose (mg/kg) | Incidence of Tremors (%) | Mortality Rate (%) |

|---|---|---|---|

| Control | 4 | 90 | 50 |

| This compound Treated | 4 | 30 | 20 |

Detection in Athletes

Despite its non-marketing status, this compound has been detected in doping control samples from athletes. This raises concerns regarding its clandestine use in sports. The detection involved matching mass spectra and chromatographic retention times with those of reference standards .

Propiedades

Número CAS |

797-58-0 |

|---|---|

Fórmula molecular |

C21H32O2 |

Peso molecular |

316.5 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h13,16-19,23H,3-12H2,1-2H3/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clave InChI |

FTBJKONNNSKOLX-XUDSTZEESA-N |

SMILES |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

SMILES isomérico |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC)O)CCC4=CC(=O)CC[C@H]34 |

SMILES canónico |

CCC12CCC3C(C1CCC2(CC)O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

1235-15-0 797-58-0 |

Descripción física |

Solid |

Sinónimos |

13-EHDPO 13-ethyl-17-hydroxy-18,19-dinor-17-pregn-4-en-20-yn-3-one norbolethone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.